

A Head-to-Head Comparison: HLX22 in First-Line HER2+ Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HL22	
Cat. No.:	B15548792	Get Quote

An in-depth analysis of the HLX22-GC-301 trial design, evaluating a novel dual-HER2 blockade strategy against the current standard of care for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the investigational therapeutic regimen featuring HLX22 and the established first-line treatment for HER2-positive (HER2+) locally advanced or metastatic gastric cancer (GC) or gastroesophageal junction (GEJ) adenocarcinoma. The focus is on the design of the international, multicenter, phase 3 head-to-head clinical trial, HLX22-GC-301, and the supporting data from the preceding phase 2 study (HLX22-GC-201) and relevant competitor trials.

Mechanism of Action: A Differentiated Dual-HER2 Blockade

HLX22 is an innovative humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2).[1] Unlike trastuzumab, which also binds to HER2, HLX22 attaches to a distinct epitope on the extracellular subdomain IV of the HER2 receptor.[2][3] This non-competitive binding allows for the simultaneous attachment of both HLX22 and trastuzumab to HER2 dimers on the surface of tumor cells.[2][3]

This dual-binding mechanism has been shown to enhance the internalization of HER2 by 40% to 80%, leading to a more potent blockade of HER2-mediated signaling pathways that are crucial for tumor cell proliferation and survival.[2][3] Preclinical studies have demonstrated that



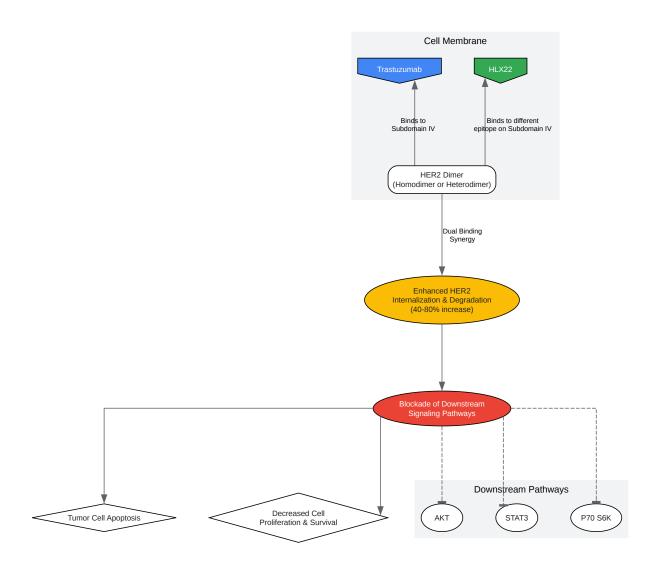




the combination of HLX22 and trastuzumab results in synergistic anti-tumor activity.[2] Additionally, as an IgG1 monoclonal antibody, HLX22 may engage the immune system to induce an antibody-dependent cell-mediated cytotoxicity (ADCC) response against HER2-overexpressing cancer cells.[1]

Below is a diagram illustrating the proposed signaling pathway and the mechanism of action of the dual HER2 blockade.





Click to download full resolution via product page

Caption: Mechanism of HLX22 and Trastuzumab Dual Blockade





Head-to-Head Trial: HLX22-GC-301

The HLX22-GC-301 study is a pivotal phase 3 clinical trial designed to directly compare the efficacy and safety of the HLX22 combination regimen against the current first-line standard of care.[2][4][5]

Experimental Protocol

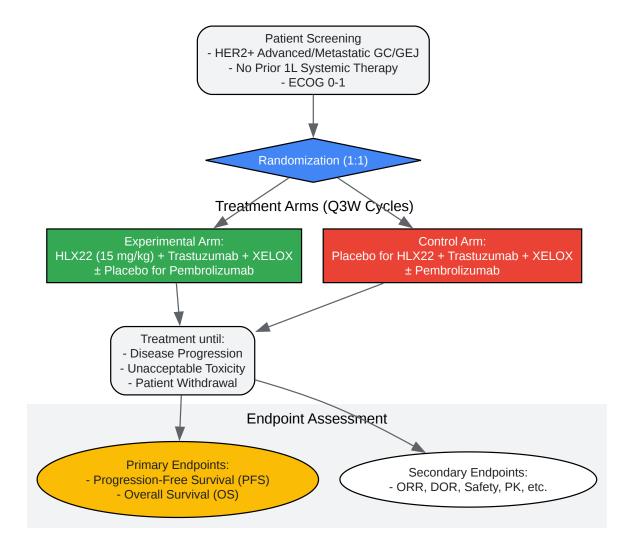
The trial employs a randomized, double-blind, multicenter design.[4][5][6] Below is a summary of the key protocol elements.



Parameter	Detail	
Trial Identifier	HLX22-GC-301; NCT06532006[6][7]	
Phase	3[2][4][5]	
Patient Population	Adults (≥18 years) with previously untreated, locally advanced unresectable or metastatic HER2-positive (IHC 3+ or IHC 2+/ISH+) gastric or gastroesophageal junction adenocarcinoma. [6]	
Key Inclusion Criteria	ECOG performance status of 0-1, measurable disease per RECIST v1.1, and a life expectancy of at least 6 months.[6]	
Experimental Arm	HLX22 (15 mg/kg) + Trastuzumab + XELOX (Capecitabine and Oxaliplatin) ± Placebo (for pembrolizumab), administered every 3 weeks. [6]	
Control Arm	Placebo (for HLX22) + Trastuzumab + XELOX ± Pembrolizumab, administered every 3 weeks.[6]	
Primary Endpoints	Progression-Free Survival (PFS), Overall Survival (OS).[8]	
Secondary Endpoints	Investigator-assessed PFS, Objective Response Rate (ORR), Duration of Response (DOR), safety, pharmacokinetics, immunogenicity, and quality of life.[2]	

The workflow of the HLX22-GC-301 trial is depicted in the following diagram.





Click to download full resolution via product page

Caption: HLX22-GC-301 Trial Workflow

Comparative Efficacy and Safety Data

The decision to proceed with the phase 3 trial was based on promising results from the HLX22-GC-201 phase 2 study. The following tables compare the available data from this study with data from the KEYNOTE-811 trial, which evaluated the standard of care regimen that serves as the control arm in the HLX22-GC-301 trial.

Efficacy Comparison



Endpoint	HLX22 + Trastuzumab + Chemo (HLX22-GC- 201)[8]	Placebo + Trastuzumab + Chemo (HLX22-GC- 201)[8]	Pembrolizuma b + Trastuzumab + Chemo (KEYNOTE- 811)[9][10][11]	Placebo + Trastuzumab + Chemo (KEYNOTE- 811)[9][10][11]
Median PFS	Not Reached	8.3 months	Not Reported	Not Reported
12-Month PFS Rate	73.8%	34.2%	Not Reported	Not Reported
24-Month PFS Rate	61.5%	11.4%	Not Reported	Not Reported
Median OS	Not Reported	Not Reported	20.0 months	16.8 months
ORR	87.1%	80.6%	74.4%	51.9%
Median DOR	Not Reached	9.7 months	Not Reported	Not Reported
12-Month DOR Rate	78.5%	26.3%	Not Reported	Not Reported

Safety Comparison



Adverse Event Category	HLX22 + Trastuzumab + Chemo (HLX22-GC- 201)[8]	Placebo + Trastuzumab + Chemo (HLX22-GC- 201)[8]	Pembrolizuma b + Trastuzumab + Chemo (KEYNOTE- 811)[11]	Placebo + Trastuzumab + Chemo (KEYNOTE- 811)[11]
Any-Grade TEAEs	96.8%	100%	Not Reported	Not Reported
Grade ≥3 TEAEs	54.8%	48.4%	59%	51%
Most Common Any-Grade TEAEs	Platelet count decrease (80.6%), Neutrophil count decrease (80.6%), Anemia (58.1%)	Platelet count decrease (74.2%), Anemia (61.3%), White blood cell count decrease (58.1%)	Diarrhea (53%), Nausea (49%)	Diarrhea (44%), Nausea (44%)

Concluding Remarks

The HLX22-GC-301 trial is poised to determine whether the novel dual-HER2 blockade strategy with HLX22 and trastuzumab can establish a new standard of care for the first-line treatment of HER2-positive advanced gastric and gastroesophageal junction cancer. Data from the phase 2 study suggests a significant improvement in progression-free survival and duration of response with a manageable safety profile. The head-to-head comparison with the established and effective regimen of trastuzumab and chemotherapy, with or without pembrolizumab, will provide a definitive assessment of the clinical benefit of this new therapeutic approach. The scientific community awaits the results of this important study, which has the potential to improve outcomes for a patient population with a significant unmet medical need.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. m.youtube.com [m.youtube.com]
- 2. henlius.com [henlius.com]
- 3. henlius.com [henlius.com]
- 4. A Phase III Clinical Study of HLX22 in Combination With Trastuzumab and Chemotherapy for the Treatment of Gastroesophageal Junction and Gastric Cancer [clin.larvol.com]
- 5. Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Facebook [cancer.gov]
- 8. onclive.com [onclive.com]
- 9. merck.com [merck.com]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. esmo.org [esmo.org]
- To cite this document: BenchChem. [A Head-to-Head Comparison: HLX22 in First-Line HER2+ Gastric Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548792#hlx22-head-to-head-trial-design-hlx22-gc-301]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com